Tricetin

Antioxidant Research Redox Biology Oxidative Stress

ROS studies using myricetin are confounded by dual pro-oxidant/antioxidant behavior. Tricetin resolves this with negligible pro-oxidant activity, ensuring unambiguous antioxidant mechanism attribution. • RIPK3 inhibitor (low μM IC50) with defined ATP-pocket binding mode for necroptosis probe studies • Superior α-glucosidase inhibition vs. luteolin & apigenin; potency comparable to acarbose • ≥98% HPLC purity; batch-specific CoA; global shipping with ambient or blue ice options

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 520-31-0
Cat. No. B192553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricetin
CAS520-31-0
Synonyms5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one
tricetin
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H
InChIKeyARSRJFRKVXALTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricetin: Unique Hydroxylation Pattern


Tricetin (5,7,3',4',5'-pentahydroxyflavone) is a naturally occurring flavone aglycone characterized by five hydroxyl groups across rings A and B [1]. It belongs to the flavonoid class of polyphenolic compounds and is found in Myrtaceae pollen, Eucalyptus honey, and pomegranate flowers [2]. Tricetin has garnered research interest due to its demonstrated anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic activities in preclinical models [3]. Its structural features, particularly the pyrogallol moiety on ring B, confer distinct redox properties and biological interactions that differentiate it from closely related flavonoids [4].

Flavone aglycone with distinct redox behavior for antioxidant studies without confounding pro-oxidant effects.
Pentahydroxy substitution pattern supports structure-activity relationship studies on enzyme inhibition potency.
Reported tool compound for RIPK3 kinase binding and necroptosis pathway research.

Tricetin Not Interchangeable with Analogs


Substituting tricetin with structurally similar flavonoids such as myricetin, luteolin, or tricin can lead to divergent experimental outcomes due to critical differences in hydroxylation pattern, redox behavior, and pharmacokinetic profile. Small structural variations—such as the presence or absence of a 3-hydroxy group (myricetin vs. tricetin) or methoxy substitutions (tricin vs. tricetin)—dramatically alter pro-oxidant potential, enzyme inhibition potency, and bioavailability [1]. For instance, myricetin exhibits dual pro- and antioxidant effects, whereas tricetin demonstrates negligible pro-oxidant activity, a distinction with profound implications for cellular ROS studies [2]. Furthermore, tricetin's superior α-glucosidase inhibition compared to luteolin and apigenin is directly linked to its higher hydroxyl group count, underscoring that in-class compounds are not functionally equivalent [3]. Procurement decisions must therefore be guided by target-specific, quantitative evidence to ensure experimental validity and reproducibility.

Target: Tricetin
Negligible pro-oxidant activity reported. Pentahydroxy substitution pattern.
Analog: Myricetin
Dual pro- and antioxidant behavior due to 3-OH group; may confound ROS assay interpretation.
Target: Tricetin
Lower bioavailability profile reported.
Analog: Tricin
Methoxy substitutions confer higher metabolic stability; exposure profiles may differ significantly.
In-class substitution can alter redox behavior, enzyme inhibition rank, and PK context. Validation recommended.

Tricetin: Quantitative Comparison with Analogs


Pro-Oxidant Activity vs. Myricetin

In a direct head-to-head comparison using the deoxyribose degradation assay, tricetin demonstrated good antioxidant capacity but only negligible pro-oxidant activity, whereas myricetin displayed both pro- and antioxidant effects [1]. The study attributes this difference to the positive mesomeric effect of the enolic 3-hydroxy group on ring C present in myricetin but absent in tricetin [1].

Pro-oxidant vs. Myricetin
Head-to-head
Negligible pro-oxidant activity for tricetin, distinct from myricetin's dual behavior.
Supports cleaner antioxidant assay context.
Deoxyribose degradation assay context.
Antioxidant Research Redox Biology Oxidative Stress

α-Glucosidase Inhibition vs. Luteolin and Apigenin

In a comparative study of flavones isolated from pomegranate flowers, tricetin exhibited the strongest α-glucosidase inhibitory activity, comparable to the anti-diabetic drug acarbose [1]. Structure-function analysis revealed that α-glucosidase suppression correlated with the number of hydroxyl groups: tricetin (pentahydroxy) > luteolin (tetrahydroxy) > apigenin (trihydroxy) [1].

α-Glucosidase Rank
Reported
Ranked highest among flavones tested; pentahydroxy > tetrahydroxy > trihydroxy.
Hydroxyl count linked to enzyme inhibition endpoint.
In vitro assay; comparable to acarbose in study.
Diabetes Research Metabolic Disorders Enzyme Inhibition

Bioavailability vs. Tricin

A comprehensive overview comparing tricetin (TCT) and tricin (TC) highlights that tricetin, lacking methoxy groups, has lower bioavailability, reduced metabolic stability, and poorer intestinal absorption compared to tricin, which contains methoxy groups at C3' and C5' [1]. Despite this, both flavones show comparable anti-cancer cytotoxicity in vitro [1].

Bioavailability vs. Tricin
Review context
Lower oral bioavailability and metabolic stability reported for tricetin.
Exposure-model review needed for in vivo translation.
Literature-derived comparison; requires validation.
Pharmacokinetics Drug Metabolism ADME

RIPK3 Kinase Inhibition

In a screen of 63 flavonoids for RIPK3 inhibition, tricetin was among six compounds showing significant activity, with IC50 values ranging from 2.5 to 13.7 μM across the active set [1]. Co-crystallization and molecular docking studies revealed that tricetin binds within the ATP-binding pocket of RIPK3 [1].

RIPK3 Kinase Screen
Class-level
Active in flavonoid screen; IC50 range 2.5–13.7 μM; ATP-pocket binding.
Supports necroptosis pathway study context.
Exact IC50 not specified; co-crystallization data available.
Necroptosis Cell Death Signaling Kinase Inhibition

Tricetin: Optimal Application Scenarios


Clean Antioxidant Profiles for Redox Studies

For experiments investigating the role of reactive oxygen species in cellular signaling, aging, or neurodegeneration, tricetin is the preferred flavonoid due to its negligible pro-oxidant activity compared to myricetin [1]. This property allows researchers to attribute observed effects solely to antioxidant mechanisms, avoiding the confounding dual pro-oxidant behavior seen with myricetin.

α-Glucosidase Inhibition: Diabetes & Metabolic Syndrome

In enzyme inhibition studies targeting α-glucosidase, tricetin provides superior potency compared to lower-hydroxylated flavones such as luteolin and apigenin, with activity comparable to the clinical drug acarbose [2]. It is the compound of choice for structure-activity relationship studies exploring the impact of flavonoid hydroxylation on enzyme inhibition.

RIPK3 Kinase & Necroptosis Pathway Studies

Tricetin serves as a validated flavonoid inhibitor of RIPK3 with an IC50 in the low micromolar range and a defined binding mode within the ATP pocket [3]. It is suitable for mechanistic studies of necroptosis and as a chemical probe for RIPK3-dependent inflammatory signaling.

In Vitro Cancer Cytotoxicity Screening

For in vitro cytotoxicity assays against cancer cell lines, tricetin demonstrates potent activity [4]. However, for in vivo cancer studies, researchers must account for its lower bioavailability compared to tricin and consider formulation strategies or alternative routes of administration to achieve therapeutic exposure [4].

Application
Selection Property
Validation Focus
Antioxidant redox studies
Redox behavior review
Pro-oxidant vs. antioxidant endpoint distinction
Enzyme inhibition screening
Hydroxyl group count
Structure-activity rank against comparator flavonoids
Necroptosis pathway research
Kinase binding context
RIPK3 ATP-pocket target engagement
Cell-based cytotoxicity assays
Cell-model endpoint review
In vitro potency vs. exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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